molecular formula C16H11NO7 B13787202 5-((4-Carboxyphenyl)carbamoyl)isophthalic acid

5-((4-Carboxyphenyl)carbamoyl)isophthalic acid

Cat. No.: B13787202
M. Wt: 329.26 g/mol
InChI Key: FJDWUENXJLIUFK-UHFFFAOYSA-N
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Description

5-((4-Carboxyphenyl)carbamoyl)isophthalic acid is a tricarboxylate ligand featuring a central isophthalic acid backbone substituted with a carbamoyl-linked 4-carboxyphenyl group. This structural design enables versatile coordination modes, making it a valuable building block for metal-organic frameworks (MOFs). The compound is synthesized via solvothermal reactions, often with transition metals like Zn²⁺, to form MOFs with applications in antibacterial materials . Its three carboxylate groups and carbamoyl substituent enhance metal-ligand interactions, contributing to stable frameworks with tailored porosity and functionality.

Properties

Molecular Formula

C16H11NO7

Molecular Weight

329.26 g/mol

IUPAC Name

5-[(4-carboxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H11NO7/c18-13(17-12-3-1-8(2-4-12)14(19)20)9-5-10(15(21)22)7-11(6-9)16(23)24/h1-7H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

FJDWUENXJLIUFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an amide bond between an isophthalic acid derivative and a 4-aminobenzoic acid or its derivative. The key step is the coupling of the carboxyl group of isophthalic acid (or its activated derivative) with the amine group of 4-aminobenzoic acid to form the carbamoyl linkage.

Specific Preparation Procedure from Literature

A representative synthesis involves the following steps:

  • Starting Materials :

    • Isophthalic acid or its ester derivative (e.g., diethyl isophthalate)
    • 4-Aminobenzoic acid or its ester derivative
  • Activation of Carboxyl Group :

    • The carboxyl group of isophthalic acid is often activated using coupling agents such as carbodiimides (e.g., DCC, EDC) or converted to acid chlorides to facilitate amide bond formation.
  • Amide Bond Formation :

    • The activated isophthalic acid derivative is reacted with 4-aminobenzoic acid under controlled conditions (solvent: typically DMF, THF, or dichloromethane; temperature: 0–50°C) to form the carbamoyl linkage.
  • Hydrolysis and Purification :

    • If ester derivatives are used, hydrolysis under basic or acidic conditions is performed to yield the free acid form.
    • The product is purified by recrystallization or chromatographic techniques.

Example from Recent Research (Based on Supporting Information from Royal Society of Chemistry)

  • A protected ester intermediate of 5-((4-(azidomethyl)-2-bromophenyl)carbamoyl)isophthalic acid was synthesized and subsequently deprotected.
  • The deprotection involved dissolving the protected ester in a methanol/tetrahydrofuran mixture, followed by treatment with potassium hydroxide solution at room temperature for 1 hour.
  • Acidification with hydrochloric acid to pH 2–3 precipitated the target diacid.
  • The crude product was extracted with ethyl acetate, washed, dried over magnesium sulfate, and concentrated to yield the deprotected diacid with a 96% yield.
  • Characterization by ^1H NMR confirmed the structure with characteristic peaks for carboxylic acid protons (~13.5 ppm) and amide NH (~10.6 ppm).

Synthesis via Hydrolysis of Ester Precursors

  • Ester derivatives of the target compound can be synthesized first by amide coupling reactions.
  • Hydrolysis of these esters under alkaline conditions (e.g., KOH in MeOH/THF) leads to the free acid form.
  • The reaction conditions (temperature, time, pH) are optimized to ensure complete hydrolysis without decomposition.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter Observation Interpretation
^1H NMR (DMSO-d6) 13.5 ppm (broad singlet, 2H) Carboxylic acid protons (COOH)
10.6 ppm (singlet, 1H) Amide NH proton
7.4–8.8 ppm (multiplets) Aromatic protons of isophthalic and 4-carboxyphenyl rings

Mass Spectrometry

  • Molecular ion peak consistent with molecular weight 329.26 g/mol (C16H11NO7).
  • High-resolution mass spectrometry confirms molecular formula.

Purity and Physical State

  • Purity typically above 95% as determined by HPLC or elemental analysis.
  • Physical state: solid, often white or off-white powder.

Comparative Table of Preparation Parameters

Step Typical Conditions Notes
Activation of isophthalic acid Use of DCC or acid chloride formation Ensures reactive intermediate for amide bond
Amide coupling Solvent: DMF, THF; Temp: 0–50°C Reaction monitored by TLC or HPLC
Hydrolysis (if ester used) KOH in MeOH/THF; room temp, 1 hour Acidify post-reaction to precipitate acid
Purification Recrystallization from EtOAc or aqueous media Yields high purity product

Notes on Related Methods and Analogues

  • While direct preparation methods of this compound are limited in literature, analogous carbamoyl compounds have been synthesized using similar amide coupling and hydrolysis strategies.
  • Patents on related carbamoyl-substituted aromatic acids emphasize the use of controlled oxidation or hydrolysis steps with reagents like hydrogen peroxide and potassium carbonate in solvents such as dimethyl sulfoxide, but these are more relevant to structurally related compounds rather than this exact compound.
  • The compound’s stability and solubility profile require careful control of pH and temperature during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

5-((4-Carboxyphenyl)carbamoyl)isophthalic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce amines or alcohols .

Scientific Research Applications

Coordination Chemistry

5-((4-Carboxyphenyl)carbamoyl)isophthalic acid serves as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). These structures are pivotal in various applications:

  • Sensors : Coordination polymers incorporating this compound have shown promise in sensor technology. For instance, derivatives have been utilized to detect metal ions such as Fe(III) and Cu(II), exhibiting significant luminescent changes upon binding these ions, which indicates their potential for environmental monitoring and safety applications .
  • Catalytic Activity : The compound has been studied for its catalytic properties in organic reactions. It acts as a heterogeneous catalyst in the Strecker reaction, facilitating the synthesis of α-aminonitriles from aldehydes and ketones, which are important intermediates in pharmaceuticals . The ability to recycle these catalysts enhances their practical utility in industrial processes.

Therapeutic Applications

The therapeutic potential of this compound is being explored in drug delivery systems. Its structure allows it to function as a carrier for various drugs, enhancing their bioavailability and targeting capabilities:

  • Drug Delivery Systems : The compound can be engineered into ligand systems that bind therapeutically active substances. This binding can be tailored to release drugs selectively in response to specific biological stimuli, such as enzymatic activity associated with certain diseases .
  • Anti-inflammatory and Analgesic Properties : Research suggests that this compound can be linked with anti-inflammatory drugs, improving their efficacy by targeting them more effectively to inflamed tissues .

Material Science

In material science, this compound is being investigated for its role in developing advanced materials:

  • Polymer Composites : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials with specific thermal or mechanical characteristics.

Case Study 1: Sensor Development

A recent study demonstrated the use of a coordination polymer derived from this compound for detecting Fe(III) ions. The polymer exhibited a significant decrease in luminescence intensity upon binding Fe(III), indicating its sensitivity and selectivity for this ion. This characteristic makes it suitable for environmental monitoring applications where heavy metal detection is critical .

Case Study 2: Catalytic Efficiency

In another investigation, the compound was utilized as a catalyst in the Strecker reaction, achieving yields of up to 95%. The study highlighted its recyclability over multiple cycles without significant loss of activity, showcasing its potential for sustainable industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Coordination ChemistryFormation of MOFs and coordination polymersEffective sensors for metal ion detection
CatalysisHeterogeneous catalysts for organic reactionsHigh yields and recyclability in Strecker reactions
Drug DeliveryCarrier systems for targeted drug deliveryEnhanced bioavailability of anti-inflammatory drugs
Material SciencePolymer composites with improved propertiesIncreased mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of 5-((4-Carboxyphenyl)carbamoyl)isophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Antibacterial Activity of Zn-MOFs

Ligand Inhibition Zone (mm) Bacterial Strain Concentration (µg/mL) Reference
Terephthalate 16 S. aureus 5000
This compound 20–24 S. aureus, E. coli 5000

Ethynyl-Substituted Isophthalic Acid Derivatives

5-((4-Carboxyphenyl)ethynyl)isophthalic acid (H3CPEIP) replaces the carbamoyl group with an ethynyl spacer. This structural variation increases conformational rigidity, enabling the formation of rare (3,6)-topology MOFs with rare-earth metals .

Table 2: Structural and Functional Differences

Ligand Substituent MOF Topology Key Application Reference
This compound Carbamoyl Undisclosed Antibacterial
5-((4-carboxyphenyl)ethynyl)isophthalic acid Ethynyl (3,6) Gas adsorption

Pyridyl-Functionalized Isophthalic Acid Ligands

5-(Pyridin-4-yl)isophthalic acid (H2pipa) introduces a pyridyl group instead of carbamoyl. This modification enables complementary coordination modes, forming 2D/3D Co(II) polymers with luminescent or catalytic properties . Unlike carbamoyl-based MOFs, pyridyl derivatives prioritize optical and electronic applications over biological activity .

Thiazolylamino Isophthalic Acid Analogues

Compounds like 5-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)isophthalic acid (RTM100) feature a thiazolylamino substituent, enabling potent enzyme inhibition (IC₅₀ = 1.9 µM against leukotriene C4 synthase) . This highlights how biofunctional groups can shift applications from materials science to pharmacology, unlike the carbamoyl derivative’s MOF-centric uses .

Triazolyl and Benzylideneamino Derivatives

Ligands such as 5-(4-carboxy-1H-1,2,3-triazol-1-yl)isophthalic acid (H3ctia) and 5-(4-carboxybenzylideneamino)isophthalic acid (H3cip) introduce nitrogen-rich heterocycles, enhancing fluorescence and catalytic properties in MOFs . These functional groups contrast with the carbamoyl moiety, which lacks π-conjugated systems for optoelectronic applications .

Biological Activity

5-((4-Carboxyphenyl)carbamoyl)isophthalic acid (referred to as 5-CPIA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of 5-CPIA, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

5-CPIA is a derivative of isophthalic acid, characterized by the presence of a carbamoyl group and a carboxyphenyl moiety. Its chemical structure can be represented as follows:

C15H13NO5\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{5}

This compound exhibits significant solubility in various solvents, which enhances its applicability in biological systems.

Anticancer Properties

Research has indicated that derivatives of isophthalic acid, including 5-CPIA, may act as potential ligands for protein kinase C (PKC), a key target in cancer therapy. A study demonstrated that certain isophthalic acid derivatives could effectively inhibit PKC activation, which is crucial for cancer cell proliferation and survival. The most promising compounds showed binding affinities in the nanomolar range, suggesting that 5-CPIA might also possess similar properties .

Enzyme Inhibition

5-CPIA has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Structure-activity relationship (SAR) studies have shown that modifications to the carboxylic acid groups can significantly enhance or reduce inhibitory activity against enzymes such as angiotensin-converting enzyme (ACE). For instance, certain structural features were found to correlate with higher ACE inhibitory potency, making 5-CPIA a candidate for further exploration in cardiovascular disease treatment .

Study on Antioxidant Activity

In a comparative study assessing various phenolic compounds, 5-CPIA exhibited notable DPPH- scavenging activity. The results indicated that the antioxidant potential of 5-CPIA was comparable to well-known antioxidants, suggesting its utility in preventing oxidative stress-related diseases .

Sensing Applications

Recent advancements have explored the use of 5-CPIA-based metal-organic frameworks (MOFs) for environmental sensing applications. These MOFs demonstrated high sensitivity and selectivity for detecting nitrobenzene and other pollutants in aqueous solutions. The fluorescence-quenching mechanism utilized by these compounds indicates their potential role in environmental monitoring .

Data Tables

Activity Description Reference
Anticancer PropertiesInhibition of PKC activation; binding affinities in nanomolar range
Enzyme InhibitionACE inhibitory activity; structure-activity relationship studies
Antioxidant ActivityDPPH- scavenging activity comparable to known antioxidants
Environmental SensingHigh sensitivity for nitrobenzene detection using MOFs

Q & A

Q. What are the established synthetic routes for 5-((4-carboxyphenyl)carbamoyl)isophthalic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step organic reactions, including amide coupling and carboxylation. For example, microwave-assisted step-growth polymerization has been employed to enhance reaction efficiency and control molecular weight. Solvent selection (e.g., DMF or NMP) and temperature (120–150°C) significantly impact yield and purity, with microwave methods reducing reaction times by 50–70% compared to conventional heating . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray diffraction (XRD): Resolves crystal structure, including bond lengths and angles, with software like SHELXT automating space-group determination .
  • FT-IR spectroscopy: Identifies functional groups (e.g., carbamoyl C=O stretch at ~1660 cm⁻¹, carboxylate O-H at ~2500–3500 cm⁻¹) .
  • Thermogravimetric analysis (TGA): Assesses thermal stability, with decomposition typically observed above 300°C .
  • NMR (¹H/¹³C): Confirms proton environments and purity, with aromatic protons appearing in the 7–8 ppm range .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .
  • Ventilation: Use fume hoods to prevent inhalation of fine particulates.
  • Waste disposal: Neutralize acidic residues before disposal to comply with environmental regulations .

Q. How is this compound utilized as a ligand in metal-organic frameworks (MOFs)?

The carboxylate and carbamoyl groups enable coordination with metal nodes (e.g., Zn²⁺, Tb³⁺, In³⁺) to form porous MOFs. For example, In-based MOFs synthesized via solvothermal methods exhibit strong fluorescence for detecting perfluorinated carboxylic acids (PFCAs) with a limit of detection (LOD) of 10–146 μg/L . The ligand’s rigidity enhances framework stability and porosity .

Advanced Research Questions

Q. How can MOFs incorporating this ligand be optimized for selective sensing of environmental pollutants?

  • Ligand functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to tune fluorescence quenching efficiency for heavy metals like Fe³⁺ or Cr₂O₇²⁻ .
  • Defect engineering: Adjust synthesis pH (6–8) and temperature (80–120°C) to create mesopores for enhanced analyte diffusion .
  • Computational screening: Density functional theory (DFT) predicts binding energies between the ligand and target analytes, guiding experimental design .

Q. What strategies improve the antimicrobial efficacy of Zn-MOFs derived from this ligand?

  • Controlled metal release: Progressive Zn²⁺ release at pH 5–6 (mimicking bacterial environments) enhances activity against S. aureus (16 mm inhibition zone at 5000 μg/mL) .
  • Synergistic ligands: Co-ligands like formate anions improve Zn coordination geometry, increasing bacterial membrane disruption .
  • Surface area modulation: Nanoscale MOF particles (<500 nm) enhance biofilm penetration .

Q. How do solubility challenges in polar solvents affect polymerization reactions, and how can they be mitigated?

The compound’s low solubility in water requires polar aprotic solvents (e.g., DMF, DMSO). Strategies include:

  • Microwave-assisted synthesis: Enhances dissolution via rapid dielectric heating .
  • Co-solvent systems: DMF/water (4:1 v/v) balances solubility and reaction kinetics for polyamide synthesis .
  • Monomer functionalization: Introducing sulfonate groups improves aqueous compatibility .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Dose-response studies: Re-evaluate IC₅₀ values across concentrations (1–100 μM) to identify non-linear effects .
  • Cell-line specificity: Test across multiple lines (e.g., HEK293 vs. HeLa) to clarify mechanism-of-action variations .
  • Molecular docking: AutoDock 4 simulations compare binding affinities to Topoisomerase II (PDB: 5GWK) versus cyclooxygenase-2 (COX-2), resolving target selectivity .

Q. What computational methods are critical for predicting this compound’s interactions in drug discovery?

  • Molecular docking: AutoDock Vina or Schrödinger Suite assess binding modes to receptors like Topoisomerase II, with binding energies ≤−8.5 kcal/mol indicating high affinity .
  • MD simulations: GROMACS or AMBER evaluate ligand-receptor stability over 100 ns trajectories, identifying key hydrogen bonds (e.g., with Arg503 or Glu427) .
  • QSAR modeling: Relate substituent effects (e.g., -CH₃ vs. -Cl) to bioactivity using Random Forest or SVM algorithms .

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